(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid is a chiral compound classified as an amino acid derivative. It features a cyclohexoxy group attached to the 5-position of a pentanoic acid backbone, which includes both a ketone and an amino functional group. The molecular formula is , and its molecular weight is approximately 215.26 g/mol. The structural configuration contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.
(4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid exhibits biological activities that may include:
The synthesis of (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid typically involves several steps:
This compound has several potential applications:
Interaction studies involving (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid focus on its binding affinity to various biological targets:
Several compounds share structural similarities with (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-5-(ethoxy)-5-oxo-pentanoic acid | Ethoxy group instead of cyclohexoxy | Increased solubility and altered pharmacokinetics |
4-Amino-5-(phenoxy)-5-oxo-pentanoic acid | Phenoxy group replacing cyclohexoxy | Potentially enhanced receptor interaction |
2-Amino-3-cyclopropylpropanoic acid | Cyclopropyl instead of cyclohexyl | Different sterics affecting biological activity |
These compounds highlight the unique characteristics of (4S)-4-amino-5-(cyclohexoxy)-5-oxo-pentanoic acid, particularly its cyclohexoxy moiety, which may influence its biological activity and pharmacological profile compared to others.